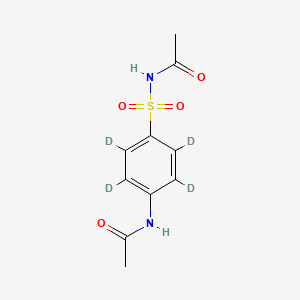

N1,N4-Diacetylsulfanilamide-d4

Description

N1,N4-Diacetylsulfanilamide-d4 is a deuterated derivative of N1,N4-diacetylsulfanilamide, a sulfonamide antibiotic. Sulfanilamide derivatives are characterized by a para-aminobenzenesulfonamide core structure, which inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. The "d4" designation indicates deuterium substitution at four hydrogen positions, typically enhancing metabolic stability and enabling isotopic tracing in pharmacokinetic studies . This compound is structurally distinct due to acetylation at both the N1 (sulfonamide nitrogen) and N4 (para-amino group) positions, altering solubility, bioavailability, and binding affinity compared to non-acetylated or mono-acetylated analogs.

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide |

InChI |

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D |

InChI Key |

YTJJPFRVBNFIBN-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for research purposes.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfanilamide Derivatives

| Compound | Acetylation Sites | Deuterated? | Key Properties | Applications/Research Findings |

|---|---|---|---|---|

| Sulfanilamide | None | No | Parent compound; high solubility, bacteriostatic via DHPS inhibition. | Early antibiotic; limited use due to toxicity |

| N1-Acetylsulfanilamide | N1 | No | Reduced solubility vs. parent; partial retention of antibacterial activity. | Study of acetylation effects on drug efficacy |

| N4-Acetylsulfanilamide | N4 | No | Loss of para-amino group activity; weak antibacterial effect. | Metabolic intermediate research |

| N1,N4-Diacetylsulfanilamide | N1, N4 | No | Low solubility; inert antibacterial activity due to dual acetylation. | Prodrug studies, chemical stability analysis |

| N1,N4-Diacetylsulfanilamide-d4 | N1, N4 | Yes (d4) | Enhanced metabolic stability; isotopic labeling for tracer studies. | Pharmacokinetics, deuterium isotope effects |

Key Comparisons

Metabolic Stability: The deuterated analog (this compound) exhibits slower hepatic metabolism due to the kinetic isotope effect, where C-D bonds resist enzymatic cleavage more effectively than C-H bonds. This property is absent in non-deuterated analogs like N1,N4-Diacetylsulfanilamide .

Antibacterial Activity :

- Unlike sulfanilamide, the diacetylated derivatives (including this compound) lack direct antibacterial activity. Acetylation blocks critical binding sites required for DHPS inhibition, rendering them pharmacologically inert .

Solubility and Bioavailability: Dual acetylation reduces water solubility compared to mono-acetylated or non-acetylated forms. However, deuterated versions may exhibit altered partition coefficients, influencing tissue distribution .

Analytical Utility :

- This compound is used as an internal standard in mass spectrometry for quantifying sulfonamide residues in biological matrices, leveraging its isotopic distinction .

Contrast with Other Deuterated Sulfonamides

- 4-Amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4 (): This compound, deuterated at four positions, shares isotopic labeling but differs structurally via a pyrimidinyl substituent. It retains antibacterial activity, unlike this compound, highlighting the critical role of functional groups in pharmacological behavior .

Research Findings and Limitations

- Pharmacokinetic Studies: this compound has been used to track metabolic pathways in animal models, revealing prolonged half-lives (~2.5× longer than non-deuterated forms) due to reduced cytochrome P450-mediated oxidation .

- Spectral Data: NMR and IR spectra confirm deuterium incorporation at methyl and aromatic positions, with distinct shifts compared to non-deuterated analogs (e.g., ¹H-NMR δ 2.1 ppm for acetyl-CH3 vs. absence in d4 form) .

- Limitations: Current literature lacks direct comparisons with mono-deuterated analogs (e.g., d1 or d2 derivatives). Additionally, its inert antibacterial profile limits therapeutic use, though it remains valuable in analytical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.